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Compound of Interest

Compound Name:
(1R,2R)-1-Bromo-2-

methoxycyclobutane

CAS No.: 2309433-13-2

Cat. No.: B2571766

Get Quote

Part 1: Strategic Overview & Molecular Profile
The Chiral Advantage
(1R,2R)-1-Bromo-2-methoxycyclobutane (CAS: Generic analogs ~29840-06-0) represents a

"privileged scaffold" for modern drug discovery. Unlike flexible alkyl chains, the cyclobutane

ring locks substituents into a fixed vector, reducing the entropic penalty of ligand-target binding.

Stereochemistry: The (1R,2R) configuration denotes a trans-disubstitution pattern. This

places the lipophilic bromide (reactive handle) and the polar methoxy group (H-bond

acceptor) on opposite faces of the puckered ring, maximizing their spatial reach.

Metabolic Stability: The cyclobutane ring is generally more resistant to cytochrome P450

oxidation than linear alkyl chains or cyclopropanes.

Fsp³ Enhancement: Introducing this core increases the fraction of sp³ carbons, a metric

directly correlated with improved clinical success rates and solubility.
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Critical Reactivity Profile
Researchers must navigate three competing reactivity pathways:

Lithium-Halogen Exchange (Preferred): Rapid exchange at -78°C allows the cyclobutane to

act as a nucleophile (C1-anion) while retaining stereochemistry.

Elimination (Risk): Basic conditions or elevated temperatures can trigger E2 elimination to 1-

methoxycyclobutene.[1]

Substitution (Difficult): Direct S_N2 displacement at the secondary cyclobutyl carbon is

kinetically hindered by ring strain and puckering.

Part 2: Experimental Protocols
Protocol A: Stereoretentive Lithium-Halogen Exchange
& Electrophile Trapping
Objective: To convert the C-Br bond into a C-C bond (e.g., hydroxy-alkylation) while preserving

the (1R,2R) stereocenter.

Reagents:

Substrate: (1R,2R)-1-Bromo-2-methoxycyclobutane (1.0 equiv)

Reagent: t-Butyllithium (1.7 M in pentane, 2.2 equiv) [Warning: Pyrophoric]

Electrophile: Benzaldehyde (or desired ketone/aldehyde) (1.2 equiv)

Solvent: Anhydrous THF / Et₂O (4:1 mixture)

Step-by-Step Procedure:

Setup: Flame-dry a 2-neck round-bottom flask under Argon atmosphere. Add anhydrous

THF/Et₂O mixture and cool to -78°C using a dry ice/acetone bath.

Substrate Addition: Dissolve (1R,2R)-1-Bromo-2-methoxycyclobutane in a minimal amount

of THF and add dropwise to the flask. Stir for 10 minutes to equilibrate.
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Lithiation (Critical Step): Add t-BuLi dropwise over 20 minutes via syringe pump.

Note: The first equivalent acts as a sacrificial base to quench trace protons; the second

effects the Li/Br exchange.

Observation: A color change (often yellow/orange) indicates lithio-species formation.

Timing: Stir at -78°C for exactly 30 minutes. Do not warm, or β-elimination of LiOMe will

occur.

Trapping: Add the electrophile (neat or in THF) dropwise.

Quench: After 1 hour at -78°C, quench with saturated aqueous NH₄Cl (5 mL) while still cold.

Workup: Warm to room temperature. Extract with EtOAc (3x). Dry organics over MgSO₄ and

concentrate.

Validation:

NMR: Check for the disappearance of the C1-H multiplet (~4.2 ppm) and appearance of the

new C-C bond signals.

Chiral HPLC: Verify diastereomeric ratio (dr). Retention of configuration is typically >90% due

to the configurational stability of cyclopropyllithium/cyclobutyllithium species at low temp.

Protocol B: Nickel-Catalyzed Negishi Cross-Coupling
Objective: To couple the cyclobutane core to an aromatic heterocycle (e.g., pyridine,

pyrimidine) for medicinal chemistry SAR.

Rationale: Palladium catalysts often struggle with secondary alkyl halides due to slow oxidative

addition and rapid β-hydride elimination. Nickel catalysts (e.g., NiCl₂·glyme) with tridentate

ligands (Pybox) are superior for stereoconvergent or stereoretentive couplings.

Reagents:

Substrate: (1R,2R)-1-Bromo-2-methoxycyclobutane (1.0 equiv)
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Organozinc Reagent: Ar-ZnBr (prepared fresh, 1.5 equiv)

Catalyst: NiCl₂·glyme (10 mol%)

Ligand: (S,S)-Pybox (12 mol%) (Match chirality if stereoconvergence is desired, though

retention is the goal here).

Additive: DMA (N,N-Dimethylacetamide) enhances rate.

Workflow:

Catalyst Formation: In a glovebox, mix NiCl₂·glyme and Pybox ligand in DMA. Stir for 30

mins to form the active complex.

Coupling: Add the bromide substrate to the catalyst mixture.

Initiation: Add the Aryl-Zinc reagent at 0°C.

Reaction: Allow to warm to room temperature and stir for 12–18 hours.

Purification: Quench with 1M HCl (carefully). Extract with ether. Purify via reverse-phase

prep-HPLC to separate the coupled product from homocoupled byproducts.

Part 3: Visualization & Logic
Decision Logic for Functionalization
The following diagram illustrates the divergent synthetic pathways available from the core

building block.
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Caption: Divergent reactivity pathways. Pathway A and B preserve the high-value chiral

information, while Pathway C represents a common degradation route to be avoided.

Part 4: Data Summary & Troubleshooting
Comparative Reactivity Table
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Reaction Type Conditions
Success
Probability

Critical Risk

Li-Halogen Exchange t-BuLi, -78°C, THF High (85-95%)
Warming causes β-

elimination of LiOMe.

Mg-Halogen

Exchange
i-PrMgCl, 0°C Low

Grignard formation is

sluggish on

cyclobutanes; Wurtz

coupling often

observed.

S_N2 Substitution
NaN₃ / KCN, DMF,

Heat
Very Low

Ring puckering

prevents backside

attack; Elimination

dominates.

Ni-Cross Coupling
Ni(cod)₂ / Pybox,

ArZnX

Medium-High (60-

80%)

Isomerization of the

cyclobutane ring

(radical intermediate).

Troubleshooting Guide
Problem: Low yield in Lithiation step.

Root Cause: Traces of water or oxygen.

Solution: Titrate t-BuLi before use. Ensure internal temperature probe reads -78°C inside

the solution, not just the bath.

Problem: Loss of Stereochemistry (Racemization).

Root Cause: Radical pathway activation or temperature fluctuation.

Solution: In Ni-coupling, switch to a more rigid ligand (e.g., Bio-oxazoline). In lithiation,

reduce time between Li-formation and trapping.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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